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Abstract
(R)-5-phenylmorpholin-2-one is a chiral heterocyclic compound of significant interest in

medicinal chemistry and drug development. Its rigid scaffold and specific stereochemistry make

it a valuable building block for the synthesis of complex molecules with defined three-

dimensional structures, which are often crucial for potent and selective biological activity. This

guide provides a comprehensive overview of the core chemical properties, synthesis, and

characterization of (R)-5-phenylmorpholin-2-one. It is intended for researchers, scientists,

and drug development professionals seeking to leverage this molecule in their synthetic and

therapeutic programs.

Introduction
The morpholin-2-one ring system is a privileged scaffold in medicinal chemistry, appearing in a

variety of biologically active compounds. The introduction of a phenyl group at the 5-position

creates a key stereocenter, leading to two enantiomers: (R)- and (S)-5-phenylmorpholin-2-one.

The specific stereoisomer is often critical for pharmacological activity. (R)-5-phenylmorpholin-
2-one, in particular, serves as a crucial intermediate in the synthesis of potent and selective
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therapeutic agents, including analogs of psychoactive compounds like phenmetrazine and

novel opioid receptor modulators.[1][2] Understanding its fundamental chemical properties is

therefore essential for its effective application.

Physicochemical and Structural Properties
The key physicochemical properties of (R)-5-phenylmorpholin-2-one are summarized below.

These data are critical for designing synthetic transformations, purification protocols, and

formulation strategies.

Property Value Source(s)

Molecular Formula C₁₀H₁₁NO₂ [3][4]

Molecular Weight 177.20 g/mol [3][4]

CAS Number 121269-45-2 [3]

Appearance Solid [5]

Purity Typically ≥97% [3]

Boiling Point
364.33 °C at 760 mmHg

(Predicted)
[5]

Storage Conditions
2-8°C, protect from light, store

under inert gas (Argon)
[3]

Solubility

Soluble in common organic

solvents like DMSO, Methanol,

Chloroform

[6]

InChI Key
CMYHFJFAHHKICH-

VIFPVTCFSA-N
[3]

SMILES O=C1OCNC1 [4]

Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (R)-5-phenylmorpholin-2-one is a non-trivial challenge

that requires precise control over stereochemistry. Enantioselective synthesis is paramount as
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the biological activity of its downstream derivatives often depends on the specific configuration

at the C5 position.

While multiple synthetic routes exist for phenylmorpholine analogs, a common strategy involves

the cyclization of a chiral amino alcohol precursor. The chirality is typically introduced early in

the synthesis through an asymmetric reaction or by using a starting material from the chiral

pool.

For instance, a general and powerful approach is the enantioselective conjugate addition of a

phenyl group to an α,β-unsaturated system, which establishes the key stereocenter.[7][8] This

intermediate can then be elaborated through a series of steps to form the desired morpholin-2-

one ring.

Illustrative Synthetic Workflow
The following diagram outlines a conceptual workflow for the enantioselective synthesis of 5-

phenylmorphan scaffolds, which share a common chiral phenyl-substituted core with (R)-5-
phenylmorpholin-2-one. This illustrates the importance of establishing the quaternary

stereocenter early in the process.[7][8]
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Step 1: Asymmetric Conjugate Addition

Step 2: Functional Group Interconversion

Step 3: Cyclization
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Conceptual workflow for enantioselective synthesis.
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Causality in Synthesis: The choice of a chiral ligand (e.g., a derivative of (R)-4-(tert-butyl)-2-

(pyridin-2-yl)-4,5-dihydrooxazole) in the palladium-catalyzed conjugate addition step is the

critical determinant of the final product's stereochemistry.[7] This step creates the foundational

stereocenter, which then directs the stereochemical outcome of subsequent reactions, such as

the diastereoselective cyclization to form the morpholine ring.[7][8]

Spectroscopic Characterization
Structural elucidation and confirmation of purity for (R)-5-phenylmorpholin-2-one rely on

standard spectroscopic techniques. While a complete, published spectrum specifically for the

(R)-enantiomer is not readily available in the searched literature, the expected characteristic

signals can be inferred from general principles and data for analogous structures.[6][9]

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic

signals for the aromatic protons of the phenyl group (typically in the δ 7.2-7.5 ppm region).

The protons on the morpholinone ring would appear as multiplets in the aliphatic region (δ

3.0-5.0 ppm). The NH proton would likely appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display a signal for

the carbonyl carbon (C=O) of the lactone at the downfield end (δ ~170 ppm). Aromatic

carbons would resonate in the δ 125-140 ppm range, while the aliphatic carbons of the

morpholine ring would appear further upfield.

IR (Infrared) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O)

stretching of the lactone functional group would be prominent, typically around 1650-1750

cm⁻¹. N-H stretching vibrations would also be observable around 3300-3500 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

confirm the exact mass and elemental composition, corresponding to the molecular formula

C₁₀H₁₁NO₂.[6]

Applications in Drug Development
(R)-5-phenylmorpholin-2-one is primarily utilized as a chiral building block for creating more

complex molecules with therapeutic potential. Its rigid structure helps to lock the relative

orientation of the phenyl group and the nitrogen atom, which can be crucial for binding to

biological targets like receptors and transporters.
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Key Application Areas:

Monoamine Reuptake Inhibitors and Releasers: The phenylmorpholine scaffold is the core of

phenmetrazine, a stimulant that acts as a releasing agent and uptake inhibitor of monoamine

neurotransmitters like dopamine and norepinephrine.[1] Analogs based on the (R)-5-
phenylmorpholin-2-one structure are synthesized to explore structure-activity relationships

(SAR) for treating conditions such as obesity, addiction, and depression, while aiming to

minimize the abuse potential associated with the parent compounds.[1][2]

Opioid Receptor Modulators: The 5-phenylmorphan scaffold, which can be accessed from

intermediates related to (R)-5-phenylmorpholin-2-one, has emerged as a promising

template for developing novel opioid receptor modulators.[8] These modulators are

investigated for pain management with potentially improved side-effect profiles compared to

classical opioids like morphine.[8]

The following diagram illustrates the logical relationship between the chiral scaffold and its

application in developing targeted therapeutics.

(R)-5-phenylmorpholin-2-one
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From chiral scaffold to therapeutic lead compounds.

Safety and Handling
(R)-5-phenylmorpholin-2-one should be handled with appropriate care in a laboratory setting.

Based on data for the (S)-enantiomer, the compound is classified as harmful.[5][10]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[5][10]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
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contact lenses, if present and easy to do. Continue rinsing).[5][10]

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and

a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume

hood.

Conclusion
(R)-5-phenylmorpholin-2-one is a stereochemically defined molecule with significant value as

a synthetic intermediate in drug discovery. Its rigid conformation and chiral nature make it an

ideal starting point for the development of potent and selective modulators of key neurological

targets. A thorough understanding of its synthesis, properties, and handling is crucial for any

research program aiming to capitalize on the therapeutic potential of the phenylmorpholine

scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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